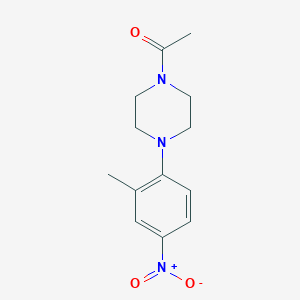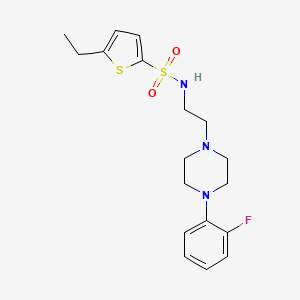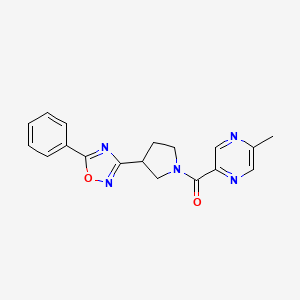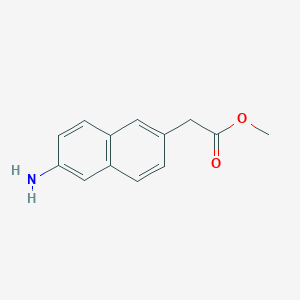
1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. This compound is also known by the name of TAK-659, and it is a potent inhibitor of protein kinase B (AKT). It has been found to have a wide range of applications in the fields of cancer research, immunology, and inflammation.
作用机制
The mechanism of action of 1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea involves the inhibition of protein kinase B (1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea), which is a key regulator of cell survival and growth. 1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is overexpressed in many types of cancer, and its inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, 1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea has also been found to have anti-inflammatory and immunomodulatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the activation of immune cells such as T cells and B cells.
实验室实验的优点和局限性
One of the major advantages of 1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea is its potency and specificity as an 1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea inhibitor. This makes it a valuable tool for studying the role of 1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea in various cellular processes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for research on 1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea. One area of focus is the development of more effective formulations of this compound that can improve its solubility and bioavailability. Another direction is the investigation of its potential applications in other disease areas, such as autoimmune disorders and neurodegenerative diseases. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various cellular pathways.
合成方法
The synthesis of 1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea involves the reaction of 3-chloroaniline with 4-chlorophenyl isocyanate in the presence of a base. The resulting intermediate is then reacted with sodium azide to form the tetrazole ring. The final product is obtained by reacting the tetrazole intermediate with N-(tert-butoxycarbonyl)-N'-methylurea in the presence of a coupling reagent.
科学研究应用
1-(3-chlorophenyl)-3-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)urea has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N6O/c16-10-4-6-13(7-5-10)23-14(20-21-22-23)9-18-15(24)19-12-3-1-2-11(17)8-12/h1-8H,9H2,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSGOGWFNQMHDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2Z)-N-phenyl-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2905361.png)
![N-[(1R)-1-cyano-2-methylpropyl]-4-methoxy-3-nitrobenzamide](/img/structure/B2905362.png)
![N-((2-(2-methoxyethoxy)pyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2905364.png)
![2-methyl-N-phenyl-1-oxa-4-azaspiro[4.6]undecane-4-carboxamide](/img/structure/B2905366.png)
![1-[1-(3,4-dimethylcyclohexyl)-1H-pyrazol-4-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B2905369.png)
![1-[2-(1H-imidazol-4-yl)ethyl]-2,3-dimethyl-4(1H)-pyridinone](/img/structure/B2905370.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2905371.png)



![5-Methyl-7-(4-(2-methylallyl)piperazin-1-yl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2905376.png)